

### The Neurogenic Compound NSI-189: A Technical Guide to its Function in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

NSI-189 is an investigational neurogenic compound that has garnered significant interest in the field of neuroscience for its potential to stimulate the growth of new neurons and synapses. Initially developed for the treatment of major depressive disorder (MDD), its unique mechanism of action, independent of traditional monoaminergic pathways, has prompted further research into its therapeutic potential for a range of neurological conditions, including diabetic neuropathy and ischemic stroke. This technical guide provides a comprehensive overview of the core functions of NSI-189, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

# Core Mechanism of Action: Stimulation of Neurogenesis and Synaptogenesis

The primary function of NSI-189 is the promotion of neurogenesis, particularly in the hippocampus, a brain region crucial for learning, memory, and mood regulation.[1][2] Unlike conventional antidepressants that primarily target neurotransmitter levels, NSI-189 is thought to address the underlying pathophysiology of certain neurological disorders by repairing and regenerating neural circuits.[3]



In preclinical studies, NSI-189 has been shown to increase the volume of the hippocampus in healthy adult mice.[3] This structural change is attributed to the stimulation of neurogenesis in the dentate gyrus and an increase in the synaptic network.[3] The compound has demonstrated the ability to stimulate the growth of new neurons from human hippocampus-derived neural stem cells in vitro.[4]

The precise molecular mechanism by which NSI-189 initiates neurogenesis is still under investigation, but evidence suggests it involves the upregulation of key neurotrophic factors. In vitro studies have shown that NSI-189 treatment of hippocampal cells leads to an increase in Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[5]

### **Signaling Pathway**

The proposed signaling pathway for NSI-189 involves the upregulation of neurotrophic factors, which in turn activate downstream pathways to promote neurogenesis, synaptogenesis, and cell survival.



Click to download full resolution via product page

Caption: Proposed signaling pathway of NSI-189 in hippocampal neurons.

### Quantitative Data from Preclinical and Clinical Studies

The effects of NSI-189 have been quantified in various studies, demonstrating its potential as a therapeutic agent.



Table 1: Preclinical Efficacy of NSI-189

| Model System                                                   | Dosage                                                                 | Key Findings                                                                                                                                                        | Reference |
|----------------------------------------------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Adult Mice                                             | 10 mg/kg/day and 30<br>mg/kg/day (oral<br>gavage for 28 days)          | Significant increase in hippocampal volume.                                                                                                                         | [6]       |
| Sprague-Dawley Rats<br>(Ischemic Stroke<br>Model)              | 30 mg/kg/day (oral,<br>initiated 6 hours post-<br>stroke for 12 weeks) | Significant amelioration of motor and neurological deficits, maintained up to 24 weeks post- stroke. Increased MAP2 immunoreactivity in the hippocampus and cortex. | [5][7]    |
| Zucker Diabetic Fatty<br>(ZDF) Rats (Type 2<br>Diabetes Model) | 16 weeks of oral<br>treatment                                          | Reversed indices of peripheral neuropathy and short-term memory dysfunction. Enhanced mitochondrial function in the peripheral and central nervous systems.         | [4]       |
| STZ-induced Diabetic<br>Mice (Type 1 Diabetes<br>Model)        | 10 mg/kg/day (for 16<br>weeks)                                         | Prevented multiple indices of peripheral neuropathy, increased hippocampal neurogenesis and synaptic markers, and protected long-term memory.                       | [2]       |



## Table 2: Clinical Efficacy of NSI-189 in Major Depressive Disorder (MDD)



| Study<br>Phase | Number of<br>Patients | Dosage                                                            | Primary<br>Outcome<br>Measures                                 | Key<br>Findings                                                                                                                                                                                                             | Reference |
|----------------|-----------------------|-------------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1b       | 24                    | 40 mg (once,<br>twice, or<br>three times<br>daily) for 28<br>days | Safety,<br>Tolerability,<br>Pharmacokin<br>etics               | Well-tolerated with no serious adverse events. Significant antidepressa nt effects compared to placebo on the Symptoms of Depression Questionnair e (SDQ) and the Cognitive and Physical Functioning Questionnair e (CPFQ). | [8]       |
| Phase 2        | 220                   | 40 mg/day<br>and 80<br>mg/day for 12<br>weeks                     | Montgomery-<br>Asberg<br>Depression<br>Rating Scale<br>(MADRS) | The 40 mg dose showed a greater reduction in SDQ and CPFQ scores versus placebo. The 80 mg dose showed significant benefit over placebo on                                                                                  | [9]       |



the MADRS-6 in patients with moderate depression (MADRS < 30).

Table 3: Procognitive Effects of NSI-189 in MDD (Phase 2

Study)

| Dosage                                             | Cognitive<br>Assessment Tool | Key Findings                                                                                                                                | Reference |
|----------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 40 mg/day                                          | CogScreen                    | Advantages on some objective cognitive measures (Cohen's d ranged from 0.12 to 1.12 in favor of NSI-189, p-values between 0.002 and 0.048). | [9]       |
| 80 mg/day (in<br>moderately depressed<br>patients) | CogScreen                    | More pronounced procognitive effects, with 31% of CogScreen variables significantly improved.                                               |           |

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in NSI-189 research.

#### In Vivo Models

· Ischemic Stroke Model:



- Animal Model: Adult Sprague-Dawley rats.[7]
- Procedure: Middle Cerebral Artery Occlusion (MCAo) to induce ischemic stroke.
- Treatment: Oral administration of NSI-189 (e.g., 30 mg/kg/day) or vehicle, starting 6 hours post-MCAo and continuing for a specified duration (e.g., 12 weeks).[7]
- Behavioral Assessments: Motor and neurological performance evaluated at baseline and various time points post-stroke using tests such as the biased swing test and neurological examination.
- Histopathological Analysis: Immunohistochemistry for markers of neurite outgrowth (e.g., MAP2) and cell proliferation (e.g., Ki67) in brain sections.[7]
- Diabetic Neuropathy Models:
  - Type 1 Diabetes Model: Streptozotocin (STZ)-induced diabetic mice.
  - Type 2 Diabetes Model: Zucker Diabetic Fatty (ZDF) rats.[4]
  - Treatment: Oral administration of NSI-189 or vehicle for a specified duration (e.g., 16 weeks).[2][4]
  - Functional Assessments: Nerve conduction velocity, sensitivity to tactile (von Frey filaments) and thermal stimuli.[4]
  - Cognitive Assessments: Behavioral assays of cognitive function.[4]
  - Molecular Analysis: Western blotting for mitochondrial proteins and assessment of respiratory complex activities in dorsal root ganglia and brain cortex.[4]

#### **In Vitro Models**

- Primary Hippocampal Neuron Culture:
  - Cell Source: Primary rat hippocampal neurons.[7]
  - Experimental Insult: Oxygen-Glucose Deprivation (OGD) to model ischemic conditions.



- Treatment: Application of NSI-189 to the cell culture medium.[7]
- Analysis: Assessment of cell death/viability, and expression of markers for cell proliferation (Ki67) and neuronal structure (MAP2). Measurement of neurotrophic factors (BDNF, SCF) in the conditioned media.[5][7]

### **Experimental and Clinical Research Workflow**

The development and investigation of NSI-189 have followed a logical progression from preclinical discovery to clinical trials.





Click to download full resolution via product page

Caption: Research and development workflow for NSI-189.



# Logical Relationship: From Neurogenesis to Therapeutic Effect

The therapeutic rationale for NSI-189 is based on the hypothesis that restoring hippocampal volume and function through neurogenesis can alleviate symptoms of certain neurological disorders.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189
 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Neuralstem's NSI-189 Trial in Major Depressive Disorder Receives FDA Approval to Advance to Phase Ib [prnewswire.com]
- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Neurogenic Compound NSI-189: A Technical Guide to its Function in Neuroscience]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366487#what-is-the-function-of-gl189-in-neuroscience]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com